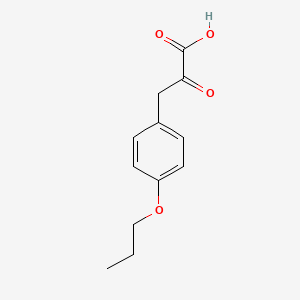
2-Oxo-3-(4-propoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3-(4-propoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of propanoic acid, characterized by the presence of a propoxyphenyl group attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(4-propoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and malonic acid.
Condensation Reaction: The 4-propoxybenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.
Decarboxylation: The β-keto ester is then subjected to decarboxylation under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Oxo-3-(4-propoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxo-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The propoxyphenyl group may enhance the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-3-(4-phenylphenyl)propanoic acid: Similar structure but with a phenyl group instead of a propoxy group.
2-Oxo-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a propoxy group.
2-Oxo-3-(4-hydroxyphenyl)propanoic acid: Features a hydroxy group in place of the propoxy group.
Uniqueness
2-Oxo-3-(4-propoxyphenyl)propanoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-oxo-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) |
Clé InChI |
GBCQPHNWRYXBRH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



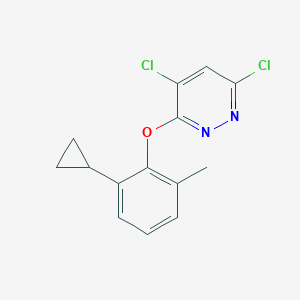
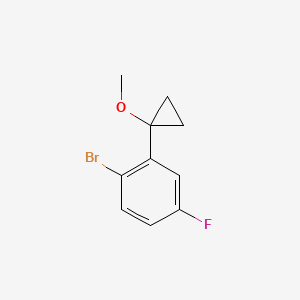
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
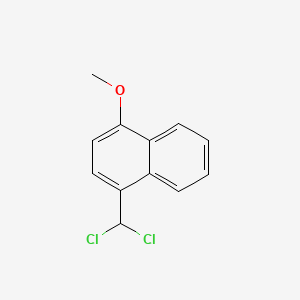
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
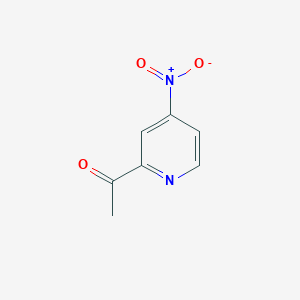

![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)

![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)

